Dolutegravir
描述
多鲁特格拉韦是一种用于治疗 HIV/AIDS 的抗逆转录病毒药物。它被归类为 HIV 整合酶链转移抑制剂,阻止了病毒复制所需的 HIV 整合酶的发挥作用。 多鲁特格拉韦于 2013 年在美国获得医疗使用批准,并被列入世界卫生组织基本药物清单 .
作用机制
多鲁特格拉韦通过与整合酶的活性位点结合来抑制 HIV-1 的复制。这阻止了逆转录病毒 DNA 整合到宿主细胞基因组中的链转移步骤,这是病毒复制所必需的。 通过阻断这一步骤,多鲁特格拉韦有效地抑制了病毒活性,降低了患者体内的病毒载量 .
类似化合物:
拉替格拉韦: 首个获批用于治疗 HIV 的整合酶抑制剂。
艾维格拉韦: 另一种需要药理增强剂的整合酶抑制剂。
比克格拉韦: 一种新型整合酶抑制剂,其疗效与多鲁特格拉韦相似。
卡博特格拉韦: 最近获批的具有长效制剂的整合酶抑制剂
多鲁特格拉韦的独特性: 多鲁特格拉韦以其高疗效、最少的药物相互作用以及无需药理增强剂即可给药而脱颖而出。 它还对一些对其他整合酶抑制剂有耐药性的 HIV 毒株保持活性,使其成为 HIV 治疗中宝贵的选择 .
生化分析
Biochemical Properties
Dolutegravir interacts with the HIV-1 integrase, an enzyme that facilitates the integration of the viral genome into the host cell . By blocking the strand transfer step of this integration, this compound prevents the replication of the virus . The effect of this compound has no homology in human host cells, which contributes to its excellent tolerability and minimal toxicity .
Cellular Effects
This compound exerts its effects on various types of cells infected with HIV. It influences cell function by inhibiting the integration of the viral genome into the host cell’s DNA, thereby preventing the replication of the virus and the subsequent production of new virus particles . This disruption in the viral life cycle can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound acts at the molecular level by binding to the active site of the HIV-1 integrase enzyme . This binding interaction inhibits the enzyme’s ability to integrate the viral genome into the host cell’s DNA, a crucial step in the viral replication process . As a result, this compound effectively prevents the proliferation of the virus within the host.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. This compound has shown to maintain its stability and effectiveness over extended periods . Long-term effects on cellular function observed in in vitro or in vivo studies include sustained inhibition of viral replication .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, with varying dosages showing different effects . At therapeutic doses, this compound has been shown to effectively inhibit viral replication. At higher doses, potential toxic or adverse effects may occur .
Metabolic Pathways
This compound is metabolized primarily through the uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) pathway and to a lesser extent, by the cytochrome P450 (CYP) 3A4 pathway . These metabolic pathways allow for the breakdown and elimination of this compound from the body.
Transport and Distribution
This compound is distributed within cells and tissues primarily through passive diffusion The distribution of this compound is not limited to specific tissues or cells, allowing it to exert its antiviral effects broadly within the body .
Subcellular Localization
The subcellular localization of this compound is not well defined as it does not target specific compartments or organelles within the cell. Given its mechanism of action, it is likely that this compound localizes to the nucleus where it can interact with the HIV-1 integrase enzyme and inhibit the integration of the viral genome into the host cell’s DNA .
准备方法
合成路线和反应条件: 多鲁特格拉韦的合成涉及多个步骤,从构建吡啶酮环开始。随后使用 3-®-氨基-1-丁醇进行环化,并进行一系列化学转化。 该过程可以通过连续流化学进行优化,显著缩短反应时间并提高产率 .
工业生产方法: 多鲁特格拉韦的工业生产通常采用高速均质和探头超声处理技术来制备纳米悬浮液。 这些方法提高了药物的溶解度和生物利用度,使其在治疗 HIV 阳性患者方面更有效 .
化学反应分析
反应类型: 多鲁特格拉韦会发生各种化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个原子或原子团取代一个原子或原子团。
常用试剂和条件: 这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。 反应条件通常涉及受控温度和 pH 值,以确保最佳结果 .
科学研究应用
多鲁特格拉韦具有广泛的科学研究应用:
化学: 用作研究整合酶抑制剂及其机制的模型化合物。
生物学: 有助于理解 HIV 的复制过程以及整合酶的作用。
医学: 广泛用于治疗 HIV/AIDS,既可以单独用药,也可以与其他抗逆转录病毒药物联合使用。
相似化合物的比较
Raltegravir: The first integrase inhibitor approved for HIV treatment.
Elvitegravir: Another integrase inhibitor that requires pharmacologic boosting.
Bictegravir: A newer integrase inhibitor with similar efficacy to Dolutegravir.
Cabotegravir: Recently approved integrase inhibitor with a long-acting formulation
Uniqueness of this compound: this compound stands out due to its high efficacy, minimal drug interactions, and ability to be administered without pharmacologic boosting. It also retains activity against some strains of HIV that are resistant to other integrase inhibitors, making it a valuable option in HIV treatment .
属性
IUPAC Name |
(3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWKPHLQXYSBKR-BMIGLBTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909356 | |
Record name | Dolutegravir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble | |
Record name | Dolutegravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08930 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Dolutegravir is an HIV-1 antiviral agent. It inhibits HIV integrase by binding to the active site and blocking the strand transfer step of retroviral DNA integration in the host cell. The strand transfer step is essential in the HIV replication cycle and results in the inhibition of viral activity. Dolutegravir has a mean EC50 value of 0.5 nM (0.21 ng/mL) to 2.1 nM (0.85 ng/mL) in peripheral blood mononuclear cells (PBMCs) and MT-4 cells., Dolutegravir inhibits HIV integrase by binding to the integrase active site and blocking the strand transfer step of retroviral deoxyribonucleic acid (DNA) integration which is essential for the HIV replication cycle. Strand transfer biochemical assays using purified HIV-1 integrase and pre-processed substrate DNA resulted in IC50 values of 2.7 nM and 12.6 nM. | |
Record name | Dolutegravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08930 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dolutegravir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8152 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
1051375-16-6 | |
Record name | Dolutegravir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1051375-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dolutegravir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051375166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dolutegravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08930 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dolutegravir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4R,12aS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOLUTEGRAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO1W9H7M1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dolutegravir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8152 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
190-193ºC | |
Record name | Dolutegravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08930 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Q1: What is the primary target of Dolutegravir?
A1: this compound targets HIV-1 integrase, a viral enzyme crucial for integrating viral DNA into the host cell genome. [, , , , , , , , , , , , , , ]
Q2: How does this compound interact with HIV-1 integrase?
A2: this compound binds to the integrase-DNA complex, specifically at the catalytic core domain, preventing the strand transfer reaction. This interaction blocks the integration of viral DNA into the host cell chromosome, effectively inhibiting viral replication. [, , , , , , , , , , , ]
Q3: What are the downstream effects of this compound's inhibition of HIV-1 integrase?
A3: By preventing viral DNA integration, this compound inhibits the production of new viral particles, leading to a decrease in viral load and suppression of HIV-1 replication. [, , , , , , , , , , , , , , ]
Q4: What is the molecular formula and weight of this compound?
A4: While the provided papers discuss the pharmacokinetics and pharmacodynamics of this compound, they do not explicitly mention its molecular formula or weight. More specific chemical databases would be needed for this information.
Q5: Is there information available on the material compatibility and stability of this compound in various conditions?
A5: The provided papers primarily focus on this compound's activity and behavior within biological systems, with limited information on its material compatibility and stability under various environmental conditions.
Q6: Does this compound exhibit any catalytic properties itself?
A6: this compound acts as an inhibitor of the enzyme HIV-1 integrase and does not possess intrinsic catalytic properties. [, , , , , , , , , , , , , , ]
Q7: Have computational methods been used to study this compound?
A7: Yes, computational modeling has been used to investigate the binding interactions between this compound and HIV-1 integrase. These studies help to understand the structural basis of drug resistance and guide the development of next-generation inhibitors. [, ]
Q8: How do structural modifications of this compound impact its activity?
A8: While the provided papers do not extensively detail SAR studies, they highlight that mutations in the HIV-1 integrase enzyme can lead to this compound resistance. These mutations alter the drug's binding affinity and impact its ability to inhibit viral replication. [, , ]
Q9: What are the formulation strategies employed to enhance this compound's stability and bioavailability?
A9: Research indicates that the co-formulation of this compound with other antiretroviral agents, such as abacavir and lamivudine, offers advantages in terms of patient adherence and simplified treatment regimens. [, , , ]
Q10: Do the provided research papers discuss SHE regulations regarding this compound?
A10: The provided research papers primarily focus on the scientific aspects of this compound, including its mechanism of action, efficacy, and resistance. These papers do not explicitly address SHE (Safety, Health, and Environment) regulations, which would typically be covered in regulatory documents and guidelines.
Q11: How is this compound metabolized and excreted?
A11: this compound is primarily metabolized in the liver, mainly by UDP-glucuronosyltransferase 1A1 (UGT1A1), forming an inactive ether glucuronide as the main metabolite. Other minor metabolic pathways involve CYP3A4-mediated oxidation. Excretion occurs through both fecal (major route) and urinary routes. []
Q12: Are there any clinically significant drug-drug interactions with this compound?
A12: Yes, this compound shows clinically relevant drug-drug interactions. Co-administration with certain anticonvulsants, rifampicin (a tuberculosis drug), and atazanavir (another HIV drug) can alter this compound's plasma concentrations, requiring dose adjustments or therapeutic drug monitoring. [, , , ]
Q13: What evidence supports the clinical efficacy of this compound in HIV-infected individuals?
A13: Clinical trials have demonstrated the efficacy and safety of this compound-based regimens for treating HIV-infected individuals, including both treatment-naïve and treatment-experienced populations. These trials show high rates of viral suppression and immunological recovery with this compound. [, , , , , , , , ]
Q14: What are the known mechanisms of resistance to this compound?
A14: Resistance to this compound primarily arises from mutations in the HIV-1 integrase gene. Common mutations include N155H, Q148H/K/R, and G140S/C, which reduce this compound's binding affinity and decrease its inhibitory activity. [, , , ]
Q15: Does this compound exhibit cross-resistance with other antiretroviral drugs?
A15: While this compound demonstrates activity against viruses resistant to first-generation integrase inhibitors (raltegravir and elvitegravir), the emergence of this compound resistance mutations can lead to cross-resistance within the integrase inhibitor class. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。